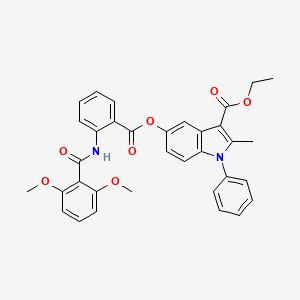

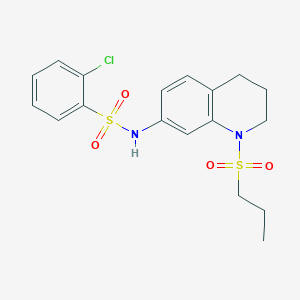

![molecular formula C10H13BrCl2N2 B2493600 (1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride CAS No. 2580101-25-1](/img/structure/B2493600.png)

(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride, commonly known as PNU-120596, is a chemical compound that has been the subject of significant scientific research in recent years. This compound has been found to have a range of potential applications in the fields of neuroscience, pharmacology, and drug development. In

Scientific Research Applications

Synthesis and Chemical Properties

- Diastereoselective Synthesis: A general method has been developed for synthesizing substituted 1,3,6-triazabicyclo[3.1.0]hexanes, which includes variants like (1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane. This process involves intramolecular aminomethylation and produces mixtures of two racemates in certain ratios (Shevtsov et al., 2002).

- Asymmetric Synthesis Frameworks: Azabicyclo[3.1.0]hexane-1-ols, which can be obtained by cyclopropanation of amino acid derivatives, are versatile intermediates for asymmetric synthesis of pharmacologically active products. They undergo ring cleavage and rearrangement to yield pyrrolidinones and other compounds (Jida, Guillot, & Ollivier, 2007).

Biological and Pharmacological Research

- Aromatase Inhibitory Activity: Novel derivatives of 1-azabicyclo[3.1.0]hexane, such as 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione, have shown potent inhibition of human placental aromatase. This activity suggests potential for endocrine therapy in hormone-dependent tumors (Staněk et al., 1991).

- Modification in Natural Products: The 1-azabicyclo[3.1.0]hexane ring in ficellomycin is modified with a guanidyl unit, which is essential for its biological activity against bacteria, fungi, and tumors. This modification process involves novel enzyme activities (Kurosawa et al., 2020).

Synthetic Applications and Methodologies

- Practical Synthesis: A practical and scalable synthesis method has been developed for heterocyclic intermediates such as (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane, highlighting the industrial potential of such compounds (Sirois et al., 2018).

- Three-Component Reaction Synthesis: A novel method for synthesizing 1-azabicyclo[3.1.0]hexane-3-ene derivatives involves a three-component reaction, demonstrating the versatility and eco-friendliness of this approach (Ghorbani et al., 2016).

properties

IUPAC Name |

(1R,5R)-1-(5-bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.2ClH/c11-8-1-2-9(13-5-8)10-3-7(10)4-12-6-10;;/h1-2,5,7,12H,3-4,6H2;2*1H/t7-,10-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZJTSVFRVGVBD-IECKITTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=NC=C(C=C3)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@]1(CNC2)C3=NC=C(C=C3)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

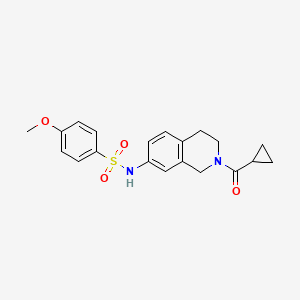

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2493522.png)

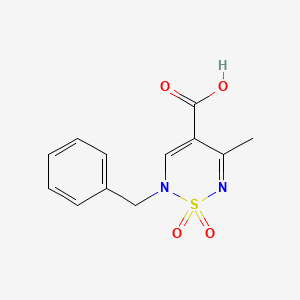

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2493525.png)

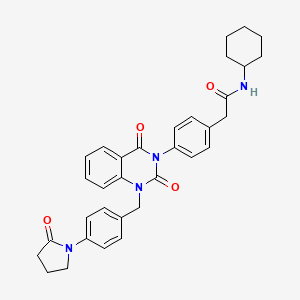

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2493527.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)

![ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2493540.png)